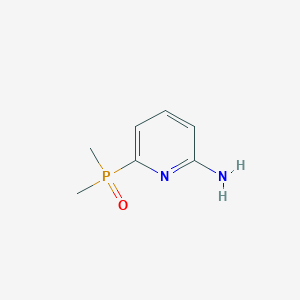

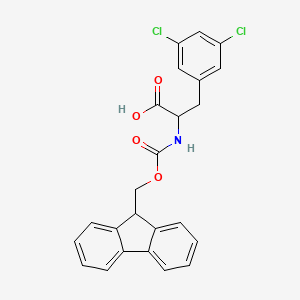

6-Dimethylphosphorylpyridin-2-amine

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

6-Dimethylphosphorylpyridin-2-amine, also known as DMPP, is a chemical compound that has been studied extensively due to its potential applications in scientific research. DMPP has been shown to have a variety of biochemical and physiological effects, making it a valuable tool for studying the mechanisms of various biological processes. In

科学的研究の応用

Complexation-induced Unfolding of Heterocyclic Ureas

Research on heterocyclic ureas synthesized from 2-aminopyridine demonstrates the potential for creating foldamers that equilibrate with multiply hydrogen-bonded structures. These compounds, including their synthesis from aminopyridines with triphosgene and 4-(dimethylamino)pyridine (DMAP), show promise in self-assembly applications due to their ability to form robust, sheet-like, hydrogen-bonded complexes. This mimicry of peptide helix-to-sheet transitions offers insights into the design of new materials and molecular structures (Corbin et al., 2001).

Catalysis and Synthesis of Imidazole Derivatives

The catalytic synthesis of tetrasubstituted imidazole derivatives using 2,6-Dimethylpyridinium trinitromethanide highlights the efficiency of this compound in promoting reactions under green conditions. This research suggests applications in the synthesis of complex organic molecules, leveraging the catalyst's effectiveness and environmental benefits (Zolfigol et al., 2015).

Polymer Synthesis

Studies on aromatic amine ligands and copper(I) chloride in polymerizing 2,6-dimethylphenol reveal the significance of 2-aminopyridine derivatives in developing highly efficient catalyst systems for polymer synthesis. The resulting poly(2,6-dimethyl-1,4-phenylene ether) (PPE) synthesis, with its fast reaction rates and low by-product production, underscores the utility of these compounds in materials science (Kim et al., 2018).

Enhancing Cross-Coupling Reactions

The development of nickel pincer complexes for cross-coupling reactions, where a dimethyl amino group is replaced by a pyrrolidino group, demonstrates the importance of structural variations in aminopyridine derivatives for catalytic efficiency. This research provides a pathway for improving the synthesis of complex organic molecules through selective catalysis (Garcia et al., 2016).

Synthesis of Pyridine-Pyrimidines

The efficient synthesis of pyridine-pyrimidines catalyzed by triazine diphosphonium hydrogen sulfate ionic liquid showcases the application of aminopyridine derivatives in creating bis-derivatives of pyridine-pyrimidines. This approach, benefiting from microwave irradiation and solvent-free conditions, highlights the versatility of these compounds in organic synthesis and potential pharmaceutical applications (Rahmani et al., 2018).

作用機序

Pharmacokinetics

The compound has a high GI absorption and a low skin permeation coefficient . Its lipophilicity (Log Po/w) ranges from -0.15 to 0.92, depending on the method of calculation . These properties may influence the compound’s bioavailability, but more detailed pharmacokinetic studies are needed.

特性

IUPAC Name |

6-dimethylphosphorylpyridin-2-amine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H11N2OP/c1-11(2,10)7-5-3-4-6(8)9-7/h3-5H,1-2H3,(H2,8,9) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RLYMRIYBKJATEQ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CP(=O)(C)C1=CC=CC(=N1)N |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H11N2OP |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

170.15 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(6-Aminopyridin-2-yl)dimethylphosphine oxide | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![3-(2-(4-(5-(furan-2-yl)-1,3,4-thiadiazol-2-yl)piperidin-1-yl)-2-oxoethyl)benzo[d]oxazol-2(3H)-one](/img/structure/B2812399.png)

![5-{1-[(2-Chlorophenyl)acetyl]pyrrolidin-2-yl}-3-(4-methylphenyl)-1,2,4-oxadiazole](/img/structure/B2812400.png)

![N-Ethyl-N-[2-[methyl(pyrimidin-2-ylmethyl)amino]-2-oxoethyl]prop-2-enamide](/img/structure/B2812404.png)

![2-{[(3-Fluorophenyl)methyl]amino}cyclobutan-1-ol](/img/structure/B2812409.png)

![N-(2-tert-butyl-4,6-dihydrothieno[3,4-c]pyrazol-3-yl)-2-oxochromene-3-carboxamide](/img/structure/B2812419.png)

![4-(2-(1-(3,4-dimethylphenyl)-4-methyl-7-oxo-1H-pyrazolo[3,4-d]pyridazin-6(7H)-yl)acetamido)benzamide](/img/structure/B2812420.png)

![N-(2-tert-butyl-4,6-dihydrothieno[3,4-c]pyrazol-3-yl)-3-methoxybenzamide](/img/structure/B2812422.png)